2-Acetylacteoside

描述

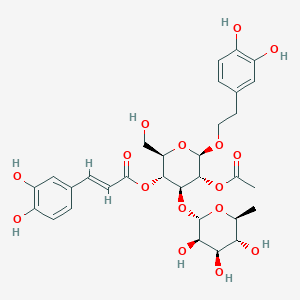

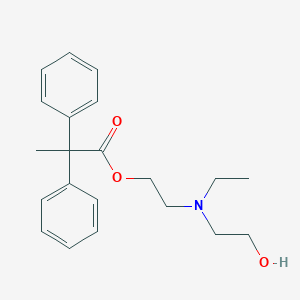

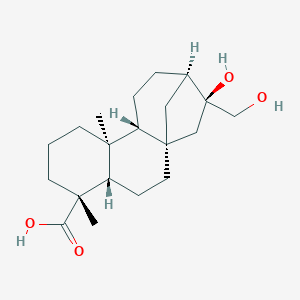

2’-Acetylacteoside is a phenylethanoid glycoside isolated from plants such as Brandisia hancei and Cistanche deserticola . This compound is known for its diverse biological activities, including free radical scavenging and inhibition of free radical-induced hemolysis of red blood cells . It has a molecular formula of C31H38O16 and a molecular weight of 666.62 g/mol .

准备方法

合成路线和反应条件: 2’-乙酰梓醇可以通过梓醇的乙酰化合成。 该过程涉及在碱的存在下使用乙酸酐,例如吡啶 . 反应通常在室温下进行,随后进行纯化步骤,例如柱层析,以分离所需的产物 .

工业生产方法: 2’-乙酰梓醇的工业生产涉及从天然来源如肉苁蓉中提取。 将植物材料进行溶剂提取,使用甲醇或乙醇,然后使用诸如高效液相色谱 (HPLC) 等技术进行纯化,以达到高纯度 .

化学反应分析

反应类型: 2’-乙酰梓醇会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类和其他氧化产物。

还原: 还原反应可以将其转化为更简单的酚类化合物。

取代: 在适当条件下,乙酰基可以被其他官能团取代.

常见的试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如硼氢化钠之类的还原剂。

主要形成的产物:

氧化: 醌类和其他氧化衍生物。

还原: 酚类化合物。

取代: 具有取代官能团的衍生物.

科学研究应用

2’-乙酰梓醇具有广泛的科学研究应用:

作用机制

2’-乙酰梓醇主要通过其抗氧化活性发挥作用。 它清除超氧阴离子自由基并抑制自由基诱导的红细胞溶血 . 该化合物选择性地抑制醛糖还原酶而不是其他酶,如麦芽糖酶和蔗糖酶,这有助于其对氧化应激的保护作用 . 分子靶标包括活性氧物种和参与氧化应激途径的酶 .

类似化合物:

梓醇: 一种非乙酰化的苯乙醇苷,具有类似的抗氧化特性。

菊苣苷: 另一种具有类似生物活性的苯乙醇苷。

毛蕊花糖苷: 具有类似结构特征和生物效应的密切相关化合物.

2’-乙酰梓醇的独特性: 2’-乙酰梓醇的独特性在于其乙酰基,与非乙酰化对应物(如梓醇)相比,该乙酰基增强了其稳定性和生物活性 . 这种修饰可以改善抗氧化性能和选择性酶抑制,使其成为研究和潜在治疗应用中宝贵的化合物 .

相似化合物的比较

Acteoside: A non-acetylated phenylethanoid glycoside with similar antioxidant properties.

Echinacoside: Another phenylethanoid glycoside with comparable biological activities.

Verbascoside: A closely related compound with similar structural features and biological effects.

Uniqueness of 2’-Acetylacteoside: 2’-Acetylacteoside is unique due to its acetyl group, which enhances its stability and biological activity compared to non-acetylated counterparts like acteoside . This modification allows for improved antioxidant properties and selective enzyme inhibition, making it a valuable compound in both research and potential therapeutic applications .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALERZNQPBWWLMW-OMRKUVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-acetylacteoside exert its anti-cancer effects?

A1: 2'-Acetylacteoside exhibits anti-cancer activity through multiple mechanisms. In T-cell lymphoma cells, it induces both apoptosis and pyroptosis. [] This compound elevates p53 levels by inhibiting the SIRT2-MDM2/P300 and PI3K/AKT signaling pathways while activating the PTEN-Bax pathway. [] Additionally, 2'-acetylacteoside triggers pyroptosis through non-canonical and alternative pathways, suppressing the NLRP3 inflammasome and IL-1β maturation. []

Q2: Does 2'-acetylacteoside impact melanogenesis?

A2: Yes, 2'-acetylacteoside demonstrates significant inhibitory effects on melanin synthesis in human epidermal melanocytes. [] It achieves this by reducing tyrosinase activity in a dose-dependent manner. [] The presence of phenolic hydroxyl groups and aglycone, steric hindrance, substituents on the middle glucopyranose, and the location of phenolic hydroxyl all influence its inhibitory potency. []

Q3: What are the neuroprotective effects of 2'-acetylacteoside?

A3: 2'-Acetylacteoside displays neuroprotective properties by significantly attenuating glutamate-induced neurotoxicity in rat cortical cell cultures. [] This effect is observed at concentrations ranging from 0.1 to 10 μM. []

Q4: What is the molecular formula and weight of 2'-acetylacteoside?

A4: While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, 2'-acetylacteoside's structure is described as a phenylethanoid glycoside. These compounds are characterized by a phenylethyl moiety linked to a glycoside unit. Further spectroscopic data would be required for complete structural elucidation.

Q5: What spectroscopic techniques are commonly used to characterize 2'-acetylacteoside?

A5: Researchers often employ a combination of spectroscopic methods for structural analysis, including:

- High-resolution mass spectrometry (HR-MS): Used to determine the molecular mass and fragmentation patterns, providing insights into the compound's structure and potential modifications. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are crucial for elucidating the compound's structure, providing information about the type, number, and arrangement of atoms within the molecule. []

Q6: How does steaming with wine affect the content of 2'-acetylacteoside in Cistanche deserticola?

A6: Steaming Cistanche deserticola with wine leads to a decrease in 2'-acetylacteoside content as the steaming time increases. [] This suggests potential degradation or transformation of the compound under these specific processing conditions.

Q7: Does the season of harvest impact the 2'-acetylacteoside content in Cistanche deserticola?

A7: Yes, the content of 2'-acetylacteoside in Cistanche deserticola varies depending on the season of harvest. [] This highlights the potential influence of environmental factors and plant growth stages on the production of secondary metabolites like 2'-acetylacteoside.

Q8: How do structural modifications affect the antioxidant activity of 2'-acetylacteoside and related compounds?

A8: The antioxidant activity of phenylethanoid glycosides, including 2'-acetylacteoside, is influenced by several structural factors:

- Number of phenolic hydroxyl groups: A higher number of phenolic hydroxyl groups generally enhances antioxidant activity. [, ]

- Steric hindrance: Bulky substituents near the phenolic hydroxyl groups can hinder their interaction with free radicals, potentially reducing antioxidant activity. []

- Presence of 2-acetyl group: The presence of a 2-acetyl group on the middle glucopyranose may enhance antioxidant activity, as observed with 2'-acetylacteoside compared to acteoside. []

- Location of phenolic hydroxyl groups: The position of phenolic hydroxyl groups within the molecule can influence their electron-donating ability and, consequently, their antioxidant potency. []

Q9: What evidence supports the hepatoprotective activity of 2'-acetylacteoside?

A9: Studies have demonstrated the hepatoprotective effects of 2'-acetylacteoside and other phenylethanoids from Cistanche deserticola. These compounds suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes and protect primary cultured rat hepatocytes from CCl4 or D-galactosamine-induced damage. []

Q10: What analytical techniques are used to quantify 2'-acetylacteoside in plant materials?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of 2'-acetylacteoside:

- HPLC-ELSD: High-performance liquid chromatography coupled with evaporative light scattering detection (ELSD) is utilized for the isolation and purification of 2'-acetylacteoside from Cistanche deserticola. []

- HPLC-DAD: High-performance liquid chromatography coupled with diode array detection (DAD) enables the simultaneous determination of multiple phenylethanoid glycosides, including 2'-acetylacteoside, in Cistanche species. []

Q11: How do researchers ensure the quality control of Cistanche herbs containing 2'-acetylacteoside?

A11: Quality control of Cistanche herbs involves various measures:

- Chemical profiling: Techniques like UPLC-PDA-Q/TOF-MS help establish the chemical composition of different Cistanche species and identify potential adulterants. []

- Quantification of marker compounds: Accurate determination of 2'-acetylacteoside and other key phenylethanoid glycosides using validated analytical methods ensures batch-to-batch consistency. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

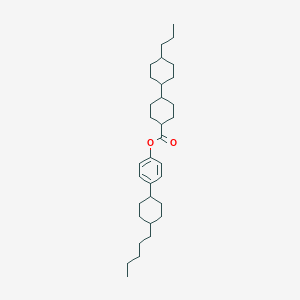

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)